1-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptane hydrochloride
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Overview
Description
1-(Trifluoromethyl)-2-azabicyclo[221]heptane hydrochloride is a compound that features a bicyclic structure with a trifluoromethyl group and an azabicyclo moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptane hydrochloride typically involves a formal [4 + 2] cycloaddition reaction. This reaction is enabled by organocatalysis, which allows for the rapid and enantioselective formation of the bicyclic structure from simple starting materials under mild conditions . The reaction conditions often include the use of a chiral tertiary amine as the catalyst, which facilitates the formation of the desired product through hydrogen bond catalysis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of organocatalysis and enantioselective synthesis can be scaled up for industrial applications, ensuring the efficient and cost-effective production of this compound.
Chemical Reactions Analysis
Types of Reactions
1-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl and azabicyclo moieties can participate in substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure the selectivity and efficiency of the reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups. These products can have distinct chemical and biological properties, making them valuable for further research and applications.
Scientific Research Applications
1-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptane hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity is of interest for studying its effects on various biological systems.
Medicine: Research into the compound’s medicinal properties includes its potential use as a drug candidate for treating various diseases.
Mechanism of Action
The mechanism of action of 1-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptane hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with lipid bilayers, altering their charge, elasticity, and ion permeability . This interaction can lead to changes in cellular functions and biological activities, making the compound a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptane hydrochloride include other bicyclic structures with trifluoromethyl and azabicyclo moieties. Examples include:
Bicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic core structure and can have similar chemical properties and applications.
Trifluoromethyl-substituted compounds: Compounds with trifluoromethyl groups often exhibit unique chemical and biological properties due to the electron-withdrawing nature of the trifluoromethyl group.
Uniqueness
This compound is unique due to its specific combination of a trifluoromethyl group and an azabicyclo moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C7H11ClF3N |
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Molecular Weight |
201.62 g/mol |
IUPAC Name |
1-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane;hydrochloride |
InChI |
InChI=1S/C7H10F3N.ClH/c8-7(9,10)6-2-1-5(3-6)4-11-6;/h5,11H,1-4H2;1H |
InChI Key |
TWXCAIMBVGWXFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1CN2)C(F)(F)F.Cl |
Origin of Product |
United States |
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